molecular formula C7H12O2 B167727 3,3-Diethoxy-1-propyne CAS No. 10160-87-9

3,3-Diethoxy-1-propyne

Cat. No.: B167727
CAS No.: 10160-87-9
M. Wt: 128.17 g/mol
InChI Key: RGUXEWWHSQGVRZ-UHFFFAOYSA-N
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Description

3,3-Diethoxy-1-propyne, also known as Propargylaldehyde diethyl acetal or Propiolaldehyde diethyl acetal, is a chemical compound with the linear formula (C2H5O)2CHC≡CH . It has a molecular weight of 128.17 . This compound is typically in liquid form and has a CAS Number of 10160-87-9 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: 1S/C7H12O2/c1-4-7(8-5-2)9-6-3/h1,7H,5-6H2,2-3H3 . This indicates that the compound consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a liquid with a density of 0.9±0.1 g/cm³ . It has a boiling point of 139.0±0.0 °C at 760 mmHg . The vapor pressure of this compound is 8.2±0.2 mmHg at 25°C . The flash point is 32.2±0.0 °C . The compound has a molar refractivity of 35.8±0.3 cm³ .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

3,3-Diethoxy-1-propyne has been employed in various chemical syntheses and structural analyses. For instance, it was utilized in the CuI-catalyzed addition of iodine to its CC triple bond, leading to unexpected cyclization products. The molecular and crystal structures of the resulting compounds were thoroughly investigated, highlighting the significance of halogen bonding in their formation (Hettstedt, Heuschmann, & Karaghiosoff, 2016). Similarly, it played a crucial role in the synthesis of poly-unsaturated aldehydes, showcasing its versatility in organic synthesis (Ward & Dorp, 2010).

Fluorescent Dihydrofuran Derivatives

This compound derivatives have been instrumental in the synthesis of fluorescent dihydrofuran compounds. These derivatives were created through regio- and stereoselective homocoupling or cross-coupling reactions, followed by cyclization processes. The resulting fluorescent dihydrofuran derivatives could have potential applications in various scientific fields due to their unique properties (Funayama et al., 2005), (Horita et al., 2007).

DNA Binding and Anticancer Activity

Binuclear gold(I) alkynyl complexes with a phenanthrenyl bridging ligand were synthesized using 3,6-Diethynyl-9,10-diethoxyphenanthrene, derived from phenanthrene and this compound. These complexes showed strong binding affinities to DNA and exhibited promising anticancer properties against several cell lines, indicating their potential use in biological applications (Alsaeedi et al., 2020).

Biomedical Applications

The compound has also found applications in the biomedical field. For instance, an injectable hydrogel based on aldehyded 1-amino-3,3-diethoxy-propane was reported to enhance wound healing by promoting cell migration, proliferation, granulation, and angiogenesis. This indicates the potential of this compound derivatives in regenerative medicine and tissue engineering (Chang et al., 2015).

Safety and Hazards

3,3-Diethoxy-1-propyne is classified as a flammable liquid and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

3,3-Diethoxyprop-1-yne, also known as 3,3-Diethoxy-1-propyne or Propargylaldehyde diethyl acetal, is a chemical compound with the molecular formula C7H12O2 . This compound is a light yellow transparent oily liquid with a special hawthorn-like smell .

Mode of Action

It has been used in the preparation of 3-boronoacrolein pinacolate, a heterodyne, and (e)-3-(tributylstannyl)-2-propenal . The interaction of 3,3-Diethoxyprop-1-yne with its targets and the resulting changes are subject to further scientific investigation.

Biochemical Pathways

It’s known that this compound is used in the synthesis of 3-boronoacrolein pinacolate and (E)-3-(tributylstannyl)-2-propenal , which suggests it may play a role in the biochemical pathways related to these substances.

Pharmacokinetics

The compound has a boiling point of 137°C and a refractive index of n20/D 1.412 (lit.) . Its density is 0.894 g/mL at 25 °C (lit.) . These properties can influence the compound’s bioavailability, but more detailed pharmacokinetic studies are needed to fully understand its behavior in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,3-Diethoxyprop-1-yne. It’s classified as flammable and irritating to eyes, respiratory system, and skin . Therefore, it should be kept away from sources of ignition and stored at a temperature of 2-8°C . Protective clothing should be worn when handling this compound .

Properties

IUPAC Name

3,3-diethoxyprop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-7(8-5-2)9-6-3/h1,7H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUXEWWHSQGVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60144050
Record name 3,3-Diethoxypropyne
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10160-87-9
Record name 3,3-Diethoxy-1-propyne
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Record name 3,3-Diethoxypropyne
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Record name 10160-87-9
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Record name 3,3-Diethoxypropyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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